molecular formula C15H13N3O2 B2902189 4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 168045-49-6

4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2902189
Key on ui cas rn: 168045-49-6
M. Wt: 267.288
InChI Key: RFSDXZPQSKURJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521170

Procedure details

A mixture of N-ethoxycarbonylmethyl-N-(4-nitrobenzoyl)-2-nitroaniline (500 mg) and iron powder (374 mg) in a mixture of ethanol (10 ml) and acetic acid (1 ml) was heated at 80° C. for 3 hours and the solution was cooled to ambient temperature. The mixture was filtered through celite and the filtrate was evaporated in vacuo. The residue was dissolved in chloroform (20 ml) and the solution was neutralized with aqueous sodium hydrogen carbonate. The solution was filtered through celite and the organic filtrate was washed with brine. The solution was dried over magnesium sulfate and the solvent was evaporated in vacuo to give a crude oil. The oil was purified by silica gel column (10 g, 2% methanol in chloroform) to give 4-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (58 mg) as a pale yellow powder.
Name
N-ethoxycarbonylmethyl-N-(4-nitrobenzoyl)-2-nitroaniline
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
374 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][N:7]([C:17](=[O:27])[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[CH:20][CH:19]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O)=O)C>C(O)C.C(O)(=O)C.[Fe]>[NH2:24][C:21]1[CH:22]=[CH:23][C:18]([C:17]([N:7]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:14][C:4](=[O:3])[CH2:6]2)=[O:27])=[CH:19][CH:20]=1

Inputs

Step One
Name
N-ethoxycarbonylmethyl-N-(4-nitrobenzoyl)-2-nitroaniline
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)CN(C1=C(C=CC=C1)[N+](=O)[O-])C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
374 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (20 ml)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
WASH
Type
WASH
Details
the organic filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel column (10 g, 2% methanol in chloroform)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)N2CC(NC3=CC=CC=C23)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: CALCULATEDPERCENTYIELD 16.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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